NFOBS Outperforms NFSI in Fluorination of Metal Enolates and Grignard Reagents
In a direct comparative study, NFOBS (2) demonstrated higher synthetic yields than its closest analog, NFSI (3), for the fluorination of metal enolates and Grignard reagents [1]. This performance advantage is not universal; the study also revealed a substrate-dependent inversion where NFSI gave better yields for ortho-lithiated aromatics, highlighting that reagent choice must be tailored to the nucleophile class.
| Evidence Dimension | Fluorination yield across nucleophile classes |
|---|---|
| Target Compound Data | Yields up to 95% for fluorination of metal enolates, silyl enol ethers, and 1,3-dicarbonyl compounds; fluorination of ortho-metalated aromatics achieved in 10-80% yield [1]. |
| Comparator Or Baseline | NFSI (N-fluorobenzenesulfonimide): gave better results for ortho-lithiated aromatic substrates [1]. |
| Quantified Difference | NFOBS was reported to give better yields for metal enolates and Grignard/lithium reagents, while NFSI performed better on ortho-lithiated aromatics. The absolute difference in yields was not reported in this specific study. |
| Conditions | Fluorination of metal enolates, silyl enol ethers, 1,3-dicarbonyl compounds, Grignard and lithium reagents, and ortho-metalated aromatics [1]. |
Why This Matters
This evidence directly guides reagent selection based on substrate class, preventing yield loss that would occur from a default selection of NFSI for metal enolate or Grignard fluorinations.
- [1] Davis FA, Han W, Murphy CK. Selective, Electrophilic Fluorinations Using N-Fluoro-o-benzenedisulfonimide. J Org Chem. 1995;60(15):4730-4737. DOI: 10.1021/jo00120a014 View Source
